Dioxopromethazine hydrochloride

Description

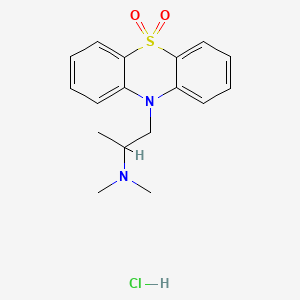

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLZVGJDFEWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929822 | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15374-15-9, 13754-57-9 | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15374-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXOPROMETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure-Activity Relationship of Dioxopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine, a phenothiazine derivative, is recognized for its potent antihistaminic and antitussive properties. As a derivative of promethazine, its structure-activity relationship (SAR) is of significant interest for the development of novel therapeutics with optimized potency and selectivity. This technical guide provides a comprehensive overview of the SAR of Dioxopromethazine hydrochloride, focusing on its interactions with key biological targets, including histamine H1, dopamine D2, and muscarinic acetylcholine receptors. This document synthesizes available data on its pharmacological profile, details relevant experimental methodologies for its evaluation, and visualizes the associated signaling pathways. While specific quantitative binding affinity data for Dioxopromethazine remains limited in publicly accessible literature, this guide establishes a framework for its SAR based on the broader understanding of the phenothiazine class of compounds.

Introduction

This compound is a first-generation antihistamine and a derivative of promethazine, characterized by the oxidation of the sulfur atom in the phenothiazine ring to a sulfone (S,S-dioxide).[1][2] This structural modification significantly influences its pharmacological profile, differentiating it from its parent compound. Dioxopromethazine is primarily known for its histamine H1 receptor antagonism, which underlies its utility in treating allergic conditions.[3][4] Additionally, like many phenothiazines, it exhibits activity at other receptors, including dopamine and muscarinic acetylcholine receptors, contributing to its broader effects and side-effect profile.[1] Its notable antitussive properties, reportedly stronger than codeine in some models, further highlight the importance of understanding its SAR for the development of new cough suppressants with a favorable safety profile.[1]

This guide will delve into the known structural features that govern the activity of Dioxopromethazine and related phenothiazines, present methodologies for assessing its pharmacological effects, and illustrate the key signaling pathways it modulates.

Chemical Structure

-

IUPAC Name: 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride[2]

-

Molecular Formula: C₁₇H₂₁ClN₂O₂S[2]

-

Molecular Weight: 352.9 g/mol [2]

-

CAS Number: 15374-15-9[2]

The core structure of Dioxopromethazine is the tricyclic phenothiazine ring system. Key structural features include:

-

Phenothiazine Core: A tricyclic structure with two benzene rings fused to a central thiazine ring.

-

Sulfone Group: The sulfur atom at position 5 is oxidized to a sulfone (SO₂). This is the primary distinction from promethazine.

-

Alkylamino Side Chain: A dimethylaminopropyl chain attached to the nitrogen atom at position 10. The length and branching of this chain are critical for activity.[5][6]

Mechanism of Action and Structure-Activity Relationship (SAR)

Dioxopromethazine exerts its effects through antagonism of several G-protein coupled receptors (GPCRs). The SAR of phenothiazines is well-documented, and these principles can be extrapolated to understand the activity of Dioxopromethazine.

General Phenothiazine SAR

-

Alkyl Side Chain at N-10: A three-carbon chain between the ring nitrogen and the terminal amino group is generally optimal for neuroleptic (dopamine D2 receptor antagonist) activity. Shortening this chain to two carbons, as seen in promethazine and by extension Dioxopromethazine, tends to enhance antihistaminic and anticholinergic activities while reducing antipsychotic potency.[5][6]

-

Terminal Amino Group: A tertiary amine is typically required for maximal activity at dopamine and histamine receptors.[5][6]

-

Substitution at C-2: Substitution at the 2-position of the phenothiazine ring with an electron-withdrawing group generally increases antipsychotic activity. Dioxopromethazine is unsubstituted at this position.

-

Oxidation of the Sulfur Atom: Oxidation of the sulfur atom at position 5 to a sulfoxide or sulfone (as in Dioxopromethazine) generally decreases antipsychotic activity.[6] This suggests that the sulfone group in Dioxopromethazine may modulate its receptor binding profile, potentially favoring H1 receptor antagonism over D2 receptor antagonism.

Receptor Interactions

3.2.1. Histamine H1 Receptor Antagonism

Dioxopromethazine is a potent H1 receptor antagonist.[3][4] This action is responsible for its antihistaminic effects. The antagonism of H1 receptors blocks the effects of histamine, including vasodilation, increased vascular permeability, and smooth muscle contraction.

3.2.2. Dopamine D2 Receptor Antagonism

Like other phenothiazines, Dioxopromethazine is expected to have an affinity for dopamine D2 receptors, though likely lower than that of typical antipsychotics due to the two-carbon side chain and the sulfone group.[1][5] This interaction may contribute to some of its sedative and antiemetic effects.

3.2.3. Muscarinic Acetylcholine Receptor Antagonism

Antagonism at muscarinic acetylcholine receptors is a common feature of first-generation antihistamines and contributes to their anticholinergic side effects, such as dry mouth and blurred vision.[1] Dioxopromethazine's activity at these receptors is a key aspect of its overall pharmacological profile.

Antitussive Activity

The strong antitussive effect of Dioxopromethazine is a distinguishing feature.[1] The exact mechanism is not fully elucidated but is thought to involve a central action on the cough center in the medulla oblongata, potentially through modulation of the aforementioned receptor systems or other targets.

Quantitative Data

Table 1: Receptor Binding Affinity (Ki) of Promethazine

| Receptor | Ki (nM) | Reference |

| Histamine H1 | 1.4 | [7][8] |

This table provides data for the parent compound, promethazine, as a reference point for the expected high affinity of Dioxopromethazine for the H1 receptor.

Experimental Protocols

This section details methodologies for evaluating the pharmacological activity of this compound and its analogs.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

5.1.1. Histamine H1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the H1 receptor.

-

Materials:

-

HEK293 cells stably expressing the human H1 receptor.

-

[³H]-mepyramine (radioligand).

-

Mianserin or another suitable H1 antagonist for determining non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Prepare membrane homogenates from the H1-expressing cells.

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-mepyramine and varying concentrations of this compound.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition.

5.2.1. Intracellular Calcium Mobilization Assay (for H1 and M1/M3 Receptors)

-

Objective: To assess the antagonist activity of this compound at Gq-coupled receptors (H1, M1, M3).

-

Materials:

-

CHO or HEK293 cells expressing the receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A suitable agonist for the target receptor (e.g., histamine for H1, carbachol for muscarinic receptors).

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of the agonist (typically EC80).

-

Measure the change in fluorescence intensity over time.

-

Determine the IC50 value for the inhibition of the agonist-induced calcium response.

-

5.2.2. cAMP Accumulation Assay (for D2 and M2/M4 Receptors)

-

Objective: To determine the antagonist activity of this compound at Gi/o-coupled receptors (D2, M2, M4).

-

Materials:

-

CHO or HEK293 cells expressing the receptor of interest.

-

Forskolin (to stimulate adenylyl cyclase).

-

A suitable agonist for the target receptor (e.g., quinpirole for D2).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

-

Procedure:

-

Incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of the agonist.

-

Stimulate adenylyl cyclase with forskolin.

-

Lyse the cells and measure the intracellular cAMP levels using the detection kit.

-

Determine the IC50 value for the reversal of the agonist-induced inhibition of cAMP production.

-

In Vivo Antitussive Activity Assay

-

Objective: To evaluate the cough-suppressing effect of this compound.

-

Animal Model: Guinea pigs or mice.

-

Cough Induction:

-

Procedure:

-

Administer this compound or vehicle control to the animals (e.g., orally or intraperitoneally).

-

After a defined pre-treatment time, expose the animals to the cough-inducing stimulus.

-

Record the number of coughs over a specific observation period.

-

Compare the cough frequency in the drug-treated group to the control group to determine the percentage of cough inhibition.

-

Signaling Pathways

This compound acts as an antagonist at several GPCRs, thereby inhibiting their downstream signaling cascades.

Histamine H1 Receptor Signaling Pathway

The H1 receptor is coupled to the Gq/11 family of G-proteins. Its antagonism by Dioxopromethazine blocks the following pathway:

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is coupled to the Gi/o family of G-proteins. Dioxopromethazine's antagonism of this receptor would prevent the inhibition of adenylyl cyclase.

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic receptors have multiple subtypes with different G-protein coupling.

-

M1, M3, M5 (Gq/11-coupled): Similar to the H1 receptor, antagonism by Dioxopromethazine would block the PLC-IP3/DAG pathway.

-

M2, M4 (Gi/o-coupled): Similar to the D2 receptor, antagonism would prevent the inhibition of adenylyl cyclase.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of Dioxopromethazine analogs.

Conclusion

The structure-activity relationship of this compound is rooted in the well-established principles of phenothiazine pharmacology. The presence of a two-carbon alkylamino side chain and a sulfone group on the phenothiazine nucleus likely contributes to its potent antihistaminic and antitussive effects, while potentially attenuating its dopamine D2 receptor antagonist activity compared to classic neuroleptics. The lack of specific quantitative binding data for Dioxopromethazine and its analogs in the public domain represents a significant knowledge gap. The experimental protocols and workflows detailed in this guide provide a robust framework for future research aimed at elucidating a more precise, quantitative SAR for this compound and its derivatives. Such studies are crucial for the rational design of new agents with improved therapeutic profiles for the treatment of allergic conditions and cough.

References

- 1. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods [jmedchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. Promethazine - Wikipedia [en.wikipedia.org]

- 9. Design, synthesis and evaluation of novel phenothiazine derivatives as inhibitors of breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Dioxopromethazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dioxopromethazine hydrochloride, a phenothiazine derivative with antihistaminic properties. This document details the chemical properties, a laboratory-scale synthesis protocol, characterization methods, and the established mechanism of action of the compound.

Compound Profile

This compound, chemically known as 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine hydrochloride, is the sulfone derivative of promethazine.[1] The introduction of the sulfone group modifies the pharmacological profile of the parent compound. It is recognized for its antitussive and antihistaminic effects.[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Citation(s) |

| Chemical Name | 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | [3] |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [3] |

| Molecular Weight | 352.9 g/mol | [3] |

| CAS Number | 15374-15-9 | [3] |

| Melting Point | 127-129 °C | [4] |

| Appearance | White or yellowish powder or crystalline powder | [2] |

| Solubility | Soluble in water, slightly soluble in ethanol | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound is the oxidation of the sulfur atom in the phenothiazine ring of promethazine hydrochloride.[2] A common and effective method utilizes hydrogen peroxide as the oxidizing agent in an acidic medium.

Experimental Protocol: Oxidation of Promethazine Hydrochloride

This protocol is based on the oxidation of phenothiazines using hydrogen peroxide in glacial acetic acid.[5]

Materials:

-

Promethazine hydrochloride

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Acetone

-

Activated carbon

-

Acetone chloride solution (for pH adjustment)

Procedure:

-

In a suitable reaction vessel, dissolve promethazine in glacial acetic acid and acetone with stirring until a clear solution is obtained.[2]

-

Cool the solution to 18-24 °C.[2]

-

Slowly add a pre-configured acetone chloride solution to adjust the pH to 4-5.[2]

-

To the resulting grayish, cloudy solution, add activated carbon for decolorization and stir.[2]

-

Filter the solution to remove the activated carbon. The filter cake can be washed with acetone, and the washings combined with the filtrate.[2]

-

The resulting solution contains this compound.[2] Further purification can be achieved by recrystallization.

Note: A more detailed, but related, protocol for phenothiazine sulfone synthesis involves slowly adding 30% hydrogen peroxide to a solution of the phenothiazine in glacial acetic acid and maintaining the temperature, followed by workup.[5]

Characterization

| Technique | Expected Characteristics | Citation(s) |

| ¹H NMR | Aromatic protons of the phenothiazine ring system, and aliphatic protons of the N-alkyl side chain. | [5] |

| ¹³C NMR | Aromatic and aliphatic carbon signals. The carbons attached to the sulfone group would show a characteristic downfield shift. | [6] |

| FTIR Spectroscopy | Characteristic peaks for S=O stretching of the sulfone group, C-N stretching, C-H stretching (aromatic and aliphatic), and aromatic C=C bending. | [5] |

| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₁₇H₂₀N₂O₂S) is expected at m/z 316.42. A known MS/MS transition for the protonated molecule is m/z 317.2 → 86.1. | [1] |

| HPLC | Used for purity assessment and quantification. | [2] |

Mandatory Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: Synthesis and Characterization Workflow.

Mechanism of Action: H1 Receptor Antagonism

This compound functions as a histamine H1 receptor antagonist. It competitively binds to H1 receptors on target cells, blocking the action of histamine. The signaling pathway initiated by histamine binding to the H1 receptor is illustrated below.

Caption: Histamine H1 Receptor Signaling Pathway.

References

- 1. Dioxopromethazine | C17H20N2O2S | CID 63031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H21ClN2O2S | CID 11416891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. aseestant.ceon.rs [aseestant.ceon.rs]

An In-depth Technical Guide to Dioxopromethazine Hydrochloride (CAS: 15374-15-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride is a phenothiazine derivative with potent antihistaminic and antitussive properties. This document provides a comprehensive overview of its chemical, physical, and pharmacological characteristics. It includes detailed experimental protocols for its synthesis, purification, and analysis, alongside a summary of its mechanism of action and relevant signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is the hydrochloride salt of Dioxopromethazine, which is structurally similar to promethazine, differing by the presence of two oxygen atoms on the sulfur atom of the phenothiazine ring.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15374-15-9 | [3] |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [4][5] |

| Molecular Weight | 352.88 g/mol | [5][6][7] |

| Appearance | White to off-white or light yellow crystalline powder | [1][6] |

| Melting Point | 127-129 °C | [1][6] |

| Boiling Point | 502.7 °C at 760 mmHg | [6] |

| Density | 1.224 g/cm³ | [1][6] |

| pKa (Predicted) | 8.88 ± 0.50 | [8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Ethanol | Slightly soluble | [1] |

| Methanol | Slightly soluble (heated) | [8] |

| Chloroform | Slightly soluble | [8] |

| Acetone | Low solubility | [4] |

| N,N-dimethylformamide (DMF) | High solubility | [4] |

| N-methyl ketopyrrolidide (NMP) | Highest solubility among tested solvents | [4] |

Pharmacological Properties

This compound is a versatile compound with a range of pharmacological effects, primarily acting as a potent antihistamine.[9][10]

Table 3: Pharmacological Profile of this compound

| Pharmacological Effect | Description | Reference |

| Antihistamine | Antagonist of the H1 histamine receptor, alleviating allergic symptoms. | [4][11] |

| Antitussive | Strong cough suppressant effect, comparable to codeine. | [1][2] |

| Anticholinergic | Blocks muscarinic acetylcholine receptors, which can lead to side effects like dry mouth and blurred vision. | [11] |

| Dopamine Receptor Antagonism | Exhibits activity at dopamine D2 receptors, contributing to its sedative and antiemetic effects. | [11] |

| Sedative | Possesses strong sedative effects. | [10] |

| Antiemetic | Helps to reduce nausea and vomiting. | [10][11] |

| Local Anesthetic | Exhibits local anesthetic properties. | [1] |

Mechanism of Action & Signaling Pathways

The primary mechanism of action of this compound involves the blockade of H1 histamine receptors.[4] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, initiating a signaling cascade that leads to allergy symptoms. By competitively inhibiting this binding, this compound prevents the downstream effects of histamine.

Additionally, its antagonism of dopamine D2 receptors and muscarinic acetylcholine receptors contributes to its broader pharmacological profile, including its sedative, antiemetic, and anticholinergic effects.[11]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the oxidation of promethazine hydrochloride.[2]

Materials:

-

Promethazine hydrochloride

-

Hydrogen peroxide (30% solution)

-

Acetone

-

Activated carbon

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve promethazine hydrochloride in acetone in a suitable reaction vessel.

-

Slowly add hydrogen peroxide solution to the stirred solution at a controlled temperature.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is complete, cool the mixture.

-

Add activated carbon to the solution and stir to decolorize.

-

Filter the solution to remove the activated carbon.

-

Slowly add concentrated hydrochloric acid to the filtrate to precipitate this compound.

-

Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum.

Purification

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, acetone-water mixture)

Procedure:

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

If necessary, treat with activated carbon and filter while hot.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for determining the purity and concentration of this compound.

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm) for enantiomeric separation | [4] |

| Mobile Phase | Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v) | [4] |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at a specific wavelength or Mass Spectrometry (MS/MS) | [4] |

| Injection Volume | 10-20 µL | |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Sample Preparation:

-

Accurately weigh a known amount of this compound standard or sample.

-

Dissolve in a suitable diluent (e.g., mobile phase).

-

Filter the solution through a 0.45 µm filter before injection.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited. However, as it is a derivative of promethazine, the pharmacokinetic profile of promethazine can provide some insights. Promethazine is well-absorbed orally, with clinical effects appearing within 20 minutes. It has a half-life of approximately 10 to 14 hours.

A study on the enantiomers of Dioxopromethazine (DPZ) in rats showed stereoselective pharmacokinetic behaviors.[4] The R- and S-DPZ enantiomers were separated and quantified using a validated HPLC-MS/MS method.[4]

Conclusion

This compound is a phenothiazine derivative with significant therapeutic potential as an antihistamine and antitussive agent. This guide has provided a detailed overview of its chemical, physical, and pharmacological properties, along with experimental protocols for its synthesis, purification, and analysis. The provided signaling pathway diagrams offer a visual representation of its mechanism of action. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. DIOXOPROMETHAZINE HCL manufacturers and suppliers in india [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas 13754-56-8,DIOXOPROMETHAZINE HCL | lookchem [lookchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Promethazine - Wikipedia [en.wikipedia.org]

- 11. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]

Unveiling the Antihistaminic Profile of Dioxopromethazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dioxopromethazine hydrochloride is a phenothiazine-class compound recognized for its therapeutic effects in managing conditions associated with histamine release, such as pruritus and urticaria[1]. Structurally similar to promethazine, Dioxopromethazine features the addition of two oxygen atoms to the sulfur atom within the phenothiazine ring structure[2]. Beyond its antihistaminic activity, it has also been noted to possess antitussive, anti-inflammatory, and local anesthetic properties[2]. This guide focuses specifically on its role as a histamine H1 receptor antagonist, a key mechanism in the amelioration of allergic responses.

Mechanism of Action: Histamine H1 Receptor Antagonism

The primary antihistaminic effect of this compound is achieved through its competitive antagonism of the histamine H1 receptor[1][3]. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade responsible for the physiological manifestations of allergic reactions[4].

The Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine leads to the coupling and activation of the Gq/11 family of G-proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of cellular responses, including smooth muscle contraction, increased vascular permeability, and the stimulation of sensory nerves, which manifest as the classic symptoms of an allergic reaction[5]. This compound, by binding to the H1 receptor, prevents histamine from initiating this signaling cascade.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for this compound's binding affinity to the histamine H1 receptor, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values. For comparative purposes, the following table presents H1 receptor binding affinities for other well-known antihistamines.

| Antihistamine | Receptor Binding Affinity (Ki) [nM] |

| This compound | Data not available |

| Promethazine | 1.0 - 5.4 |

| Diphenhydramine | 9.6 - 16 |

| Cetirizine | 6.0 |

| Loratadine | Data varies |

| Fexofenadine | Data varies |

| Note: Ki values can vary depending on the experimental conditions and tissue/cell line used. |

Experimental Protocols

The antihistaminic properties of compounds like this compound are typically evaluated using a combination of in vitro and in vivo experimental models. The following are detailed methodologies for key experiments frequently cited in the study of H1 antagonists.

In Vitro: Histamine-Induced Contraction of Guinea Pig Ileum

This assay assesses the ability of an antagonist to inhibit histamine-induced smooth muscle contraction.

-

Tissue Preparation: A segment of the terminal ileum is isolated from a sacrificed guinea pig. The lumen is gently flushed with Tyrode's physiological salt solution. A 2-3 cm segment is suspended in an organ bath containing Tyrode's solution, maintained at 32-37°C, and aerated with a 95% O2 / 5% CO2 mixture. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer.

-

Procedure:

-

The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for 30-60 minutes, with regular washing.

-

A cumulative concentration-response curve to histamine is established by adding increasing concentrations of histamine to the organ bath.

-

The tissue is washed to return to baseline.

-

The tissue is pre-incubated with this compound for a set period (e.g., 20-30 minutes).

-

A second cumulative concentration-response curve to histamine is generated in the presence of this compound.

-

-

Data Analysis: The antagonistic effect is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, a measure of antagonist potency, can be calculated from Schild plot analysis.

In Vivo: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model evaluates the protective effect of an antagonist against histamine-induced bronchospasm.

-

Animal Preparation: Guinea pigs are sensitized or used directly. They are often anesthetized, and a tracheal cannula is inserted for artificial respiration and measurement of airway pressure.

-

Procedure:

-

A baseline of respiratory parameters is established.

-

The test group receives a pre-treatment of this compound (e.g., via intraperitoneal or oral administration). The control group receives a vehicle.

-

After a specified time, a bronchoconstrictor challenge is induced by an intravenous injection or aerosol inhalation of histamine.

-

The degree of bronchoconstriction is measured by the increase in airway resistance or a decrease in respiratory flow.

-

-

Data Analysis: The percentage of protection offered by this compound is calculated by comparing the change in respiratory parameters in the treated group versus the control group.

Conclusion

This compound is a phenothiazine-based compound with established antihistaminic properties mediated through the antagonism of the histamine H1 receptor. While its qualitative effects on histamine-induced smooth muscle contraction and bronchospasm are documented, a significant gap exists in the publicly available literature regarding its specific quantitative binding affinity for the H1 receptor. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel H1 receptor antagonists. Future research should aim to determine the precise binding kinetics and affinity of this compound to provide a more complete understanding of its pharmacological profile and to facilitate its comparison with other first and second-generation antihistamines.

References

- 1. [Pharmacology of the new antihistaminic 9,9-dioxopromethazine (Prothanon)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroleptic Potential of Dioxopromethazine Hydrochloride: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and comprehensive research on the neuroleptic effects of Dioxopromethazine hydrochloride is exceptionally limited in publicly available scientific literature. This document, therefore, presents a theoretical exploration of its potential neuroleptic properties based on its classification as a phenothiazine derivative. The quantitative data and experimental protocols described are based on the established characteristics of the phenothiazine class of antipsychotics and should be considered putative for this compound pending direct experimental validation.

Introduction

This compound is a phenothiazine derivative that has been primarily recognized for its potent antihistaminic and antitussive properties.[1][2][3] As a member of the phenothiazine chemical class, which includes well-established first-generation (typical) antipsychotic agents, this compound's potential effects on the central nervous system, particularly concerning neuroleptic activity, warrant investigation. Phenothiazine antipsychotics classically exert their effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4]

One study, in the context of a high-throughput screening for rabies virus inhibitors, incidentally classified this compound as an "antipsychotic" with a "dopamine receptor antagonist" mode of action.[5] However, this assertion is not substantiated by dedicated neuropsychopharmacological research in the available literature. This whitepaper aims to consolidate the known information on this compound and to construct a hypothetical framework for its potential neuroleptic effects, guiding future research in this area.

Core Pharmacological Profile

Dioxopromethazine is structurally related to promethazine, a phenothiazine with known antihistamine and sedative effects.[1] The key structural difference is the oxidation of the sulfur atom in the phenothiazine ring to a sulfone in Dioxopromethazine.[3] While its primary clinical applications have been in the treatment of allergic conditions and cough, its phenothiazine core suggests a potential for interaction with CNS receptors relevant to psychosis.[2][3]

Putative Neuroleptic Mechanism of Action

The neuroleptic effects of phenothiazines are primarily attributed to their ability to block dopamine D2 receptors. This antagonism is believed to underlie their efficacy in reducing the positive symptoms of psychosis, such as hallucinations and delusions.

Dopaminergic Pathway Modulation

The proposed primary neuroleptic action of this compound would involve the blockade of postsynaptic D2 receptors in the mesolimbic pathway. By inhibiting the binding of dopamine, the drug would attenuate the hyperactivity of this pathway, which is associated with psychotic symptoms.

Potential Multi-Receptor Binding Profile

Like other phenothiazines, this compound may also exhibit affinity for a range of other neurotransmitter receptors. This multi-receptor action would contribute to both its therapeutic profile and its potential side effects. The table below outlines a hypothetical receptor binding profile, with affinity values (Ki) extrapolated from the known ranges for typical phenothiazine antipsychotics. Note: These values are illustrative and not based on experimental data for this compound.

| Receptor Target | Putative Affinity (Ki, nM) | Potential Clinical Effect |

| Dopamine D2 | 1 - 20 | Antipsychotic (reduction of positive symptoms) , Extrapyramidal side effects, Hyperprolactinemia |

| Serotonin 5-HT2A | 10 - 100 | Potential mitigation of extrapyramidal symptoms, Anxiolytic/Sedative effects |

| Histamine H1 | 1 - 15 | Sedation, Weight gain |

| Muscarinic M1 | 20 - 200 | Anticholinergic side effects (dry mouth, blurred vision, constipation) |

| Adrenergic α1 | 10 - 150 | Orthostatic hypotension, Dizziness |

Proposed Experimental Protocols for Neuroleptic Activity Assessment

To definitively characterize the neuroleptic effects of this compound, a series of preclinical in vitro and in vivo studies would be required.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for key CNS receptors.

Methodology:

-

Receptor Preparation: Cloned human dopamine (D1, D2, D3, D4, D5), serotonin (including 5-HT1A, 5-HT2A, 5-HT2C), histamine (H1), muscarinic (M1-M5), and adrenergic (α1, α2) receptors expressed in cell lines (e.g., HEK293, CHO) are used to prepare cell membrane homogenates.

-

Radioligand Competition Assay: A constant concentration of a specific radioligand for each receptor (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Models of Psychosis

Standard rodent models are used to assess antipsychotic-like efficacy.

4.2.1 Amphetamine-Induced Hyperlocomotion

Objective: To assess the ability of this compound to antagonize dopamine agonist-induced hyperactivity, a model for the positive symptoms of psychosis.

Methodology:

-

Subjects: Male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure: Animals are pre-treated with various doses of this compound or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), they are administered a psychostimulant such as d-amphetamine (e.g., 1-2 mg/kg).

-

Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-120 minutes in an open-field arena equipped with infrared beams.

-

Endpoint: A significant reduction in amphetamine-induced hyperlocomotion by this compound compared to vehicle control would indicate antipsychotic-like potential.

4.2.2 Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To evaluate the effect of this compound on sensorimotor gating deficits, a translational marker of psychosis.

Methodology:

-

Subjects: Male Wistar rats or various mouse strains.

-

Apparatus: A startle chamber that can deliver a loud acoustic stimulus (pulse) and a weaker preceding stimulus (prepulse).

-

Procedure: Animals are pre-treated with this compound or vehicle. They may also be treated with a PPI-disrupting agent like apomorphine or phencyclidine (PCP). The startle response to the pulse alone is measured, as is the response to the pulse when it is preceded by the prepulse.

-

Endpoint: PPI is calculated as the percentage reduction in the startle response in the prepulse+pulse trial compared to the pulse-alone trial. An effective antipsychotic would reverse the deficits in PPI induced by a psychotomimetic agent.

Proposed Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening a compound for potential neuroleptic activity.

Conclusion and Future Directions

Future research is imperative to elucidate the true neuropharmacological profile of this compound. A comprehensive screening of its binding affinities across all relevant CNS receptors is the critical first step. Should these in vitro studies reveal significant affinity for dopamine D2 and/or serotonin 5-HT2A receptors, subsequent evaluation in validated animal models of psychosis would be justified. Such a research program would definitively determine whether this compound possesses clinically relevant neuroleptic effects or if its activity is confined to its known antihistaminic and antitussive actions. This would not only clarify the profile of an existing drug but could also provide insights into the structure-activity relationships of phenothiazine derivatives.

References

- 1. psychiatrist.com [psychiatrist.com]

- 2. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]

- 3. psychiatrist.com [psychiatrist.com]

- 4. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigma: A Technical Guide to the Dopamine D2 Receptor Antagonism of Dioxopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride, a phenothiazine derivative, is primarily recognized for its antihistaminic and antitussive properties. As a member of the phenothiazine class, it is structurally analogous to compounds known to exhibit antipsychotic activity through dopamine D2 receptor antagonism. However, a comprehensive review of the existing scientific literature reveals a conspicuous absence of specific quantitative data on the binding affinity and functional potency of this compound at the dopamine D2 receptor. This technical guide consolidates the current understanding of phenothiazine-D2 receptor interactions, presents generalized experimental protocols to facilitate future investigations into dioxopromethazine's specific activity, and delineates the canonical signaling pathways associated with D2 receptor antagonism. While direct evidence is lacking, the structural characteristics of dioxopromethazine suggest a potential for interaction with the D2 receptor, a hypothesis that warrants empirical validation.

Introduction to this compound

Dioxopromethazine is a phenothiazine derivative characterized by a sulfone group on the phenothiazine ring system.[1] It is clinically utilized for its potent antihistaminic and antitussive effects.[1] The general pharmacological profile of phenothiazines often includes a spectrum of activities at various neurotransmitter receptors, most notably the dopamine D2 receptor, which is the primary target for typical antipsychotic drugs.[2] The therapeutic efficacy of these drugs in treating psychosis is directly linked to their ability to block D2 receptors in the mesolimbic pathway of the brain.[2]

While the dopamine D2 receptor antagonism is a hallmark of many phenothiazines, it is crucial to note that structural modifications can significantly alter receptor affinity and functional activity. The presence of the sulfone moiety in dioxopromethazine represents a key structural difference compared to classic antipsychotic phenothiazines like chlorpromazine. Notably, studies on the metabolites of other phenothiazines have indicated that ring sulfoxidation can lead to a significant reduction or complete loss of affinity for dopamine D2 receptors.[3] This observation underscores the necessity for direct experimental evaluation of this compound's D2 receptor binding profile.

Quantitative Data on Phenothiazine D2 Receptor Antagonism

To provide a contextual framework for the potential D2 receptor activity of this compound, the following table summarizes the binding affinities (Ki) and functional potencies (IC50) of representative phenothiazine antipsychotics at the human dopamine D2 receptor. It is imperative to understand that these values serve as a reference and do not represent data for this compound, for which such data is not currently available in the public domain.

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Chlorpromazine | Dopamine D2 | Radioligand Binding | 1.0 - 10 | [4] | |

| Fluphenazine | Dopamine D2 | Radioligand Binding | 0.4 - 1.5 | [3] | |

| Perphenazine | Dopamine D2 | Radioligand Binding | 0.3 - 1.2 | [3] | |

| Thioridazine | Dopamine D2 | Radioligand Binding | 2.5 - 10 | [5] | |

| Trifluoperazine | Dopamine D2 | Radioligand Binding | 0.6 - 2.0 | 1.1 | [4] |

Note: The above data is for comparative purposes only. No specific quantitative data for this compound's interaction with the Dopamine D2 receptor has been found in the reviewed literature.

Experimental Protocols for Assessing D2 Receptor Antagonism

To facilitate the investigation of this compound's potential D2 receptor antagonism, this section provides detailed, generalized methodologies for key in vitro assays.

Radioligand Binding Assay for D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2/D3 antagonist).

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters and Filtration Apparatus .

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer. Homogenize gently and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (this compound), and cell membranes.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for D2 Receptor Activity

This protocol measures the ability of a test compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gi-coupled receptor activation like the D2 receptor.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Agonist: Dopamine or a selective D2 agonist like quinpirole.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium and Reagents .

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

-

Compound Treatment:

-

Pre-incubate the cells with varying concentrations of the test compound (this compound) or vehicle for a specific duration (e.g., 15-30 minutes).

-

-

Agonist Stimulation: Add the D2 receptor agonist (e.g., quinpirole) at a concentration that produces a submaximal response (e.g., EC80) in the presence of forskolin.

-

Incubation: Incubate for a time sufficient to allow for changes in cAMP levels (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production) using non-linear regression analysis.

-

Signaling Pathways and Visualizations

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability and signaling.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by a compound like this compound would block the binding of dopamine, thereby inhibiting this signaling cascade.

Caption: Canonical Dopamine D2 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Workflow for D2 Receptor Binding Assay

The following diagram illustrates a typical workflow for determining the binding affinity of a test compound at the D2 receptor.

Caption: A generalized experimental workflow for a dopamine D2 receptor radioligand binding assay.

Conclusion and Future Directions

This compound's role as a dopamine D2 receptor antagonist remains speculative based on its phenothiazine scaffold. The absence of direct, quantitative binding and functional data is a significant knowledge gap. The provided experimental protocols offer a clear path for researchers to elucidate the specific pharmacological profile of this compound at the D2 receptor. Future studies should prioritize conducting radioligand binding assays to determine its affinity (Ki) and functional assays, such as cAMP inhibition, to ascertain its efficacy as an antagonist. Such data will be instrumental in understanding the full spectrum of this compound's pharmacological activity and will clarify its potential, if any, as a modulator of the dopaminergic system. This will be critical for a more complete risk-benefit assessment and could unveil novel therapeutic applications or contraindications for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Dioxopromethazine? [synapse.patsnap.com]

- 3. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

Stereoselective Pharmacokinetics of Dioxopromethazine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine (DPZ), a phenothiazine antihistamine, is clinically utilized as a racemic mixture for the treatment of respiratory illnesses.[1][2] Like many chiral drugs, its enantiomers can exhibit different pharmacological and pharmacokinetic behaviors within a biological system.[3][4] Understanding the stereoselective pharmacokinetics—the differential absorption, distribution, metabolism, and excretion of enantiomers—is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects.[3][5] This technical guide provides an in-depth overview of the stereoselective pharmacokinetics of R- and S-dioxopromethazine, summarizing key quantitative data, detailing experimental methodologies, and visualizing the analytical workflow.

Pharmacokinetic Profile of Dioxopromethazine Enantiomers

A study in rats has demonstrated significant stereoselectivity in the pharmacokinetics of dioxopromethazine enantiomers.[1][2] Following administration of a racemic mixture, the plasma concentrations of the two enantiomers varied, leading to different pharmacokinetic parameters.

Quantitative Pharmacokinetic Data

The primary pharmacokinetic parameters for the R- and S-enantiomers of dioxopromethazine in rat plasma are summarized in the table below. These findings indicate a notable difference in the exposure and elimination profiles of the two enantiomers.[1][2]

| Parameter | R-Dioxopromethazine | S-Dioxopromethazine |

| Cmax (ng/mL) | 25.6 ± 7.2 | 38.9 ± 10.1 |

| Tmax (h) | 0.5 ± 0.2 | 0.5 ± 0.2 |

| AUC (0-t) (ng·h/mL) | 45.8 ± 15.3 | 82.4 ± 21.5 |

| AUC (0-∞) (ng·h/mL) | 48.1 ± 16.2 | 86.7 ± 22.8 |

| t1/2 (h) | 2.8 ± 0.9 | 3.1 ± 0.7 |

Data presented as mean ± standard deviation. Source: Enantiomeric Separation of Dioxopromethazine and its Stereoselective Pharmacokinetics in Rats by HPLC-MS/MS[1][2]

Experimental Protocols

A robust and validated bioanalytical method is essential for the accurate quantification of individual enantiomers in biological matrices. The following section details the methodology used to study the stereoselective pharmacokinetics of dioxopromethazine in rats.[1][2]

Enantioselective Quantification by HPLC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the simultaneous determination of R- and S-dioxopromethazine in rat plasma.[1][2]

1. Sample Preparation:

-

Alkalinization of plasma samples with 1 M sodium carbonate (Na₂CO₃).[1][2]

-

Liquid-liquid extraction of dioxopromethazine enantiomers and the internal standard (diphenhydramine) using ethyl acetate.[1][2]

2. Chromatographic Separation:

-

Column: Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm).[1][2]

-

Mobile Phase: A mixture of ammonium acetate (10 mM; pH 4.5) and methanol in a 90:10 (v/v) ratio.[1][2]

-

Separation Time: Complete separation of the R- and S-enantiomers was achieved within 12 minutes with a resolution (Rs) of 2.8.[1][2]

3. Mass Spectrometric Detection:

-

Transitions:

4. Method Validation:

-

Linearity: The method demonstrated good linearity for each enantiomer over a concentration range of 1.00 - 80.00 ng/mL, with a correlation coefficient (r²) greater than 0.995.[1][2]

-

Precision and Accuracy: Intra-day and inter-day precision (RSDs, %) were below 12.3%, and accuracies (REs, %) were within -10.5% to 6.6%.[1][2]

-

Chiral Inversion: No chiral inversion of the enantiomers was observed during the assay.[1][2]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps in the experimental workflow for the stereoselective pharmacokinetic analysis of dioxopromethazine enantiomers.

Caption: Workflow for the stereoselective analysis of dioxopromethazine enantiomers.

Conclusion

The pharmacokinetic profile of dioxopromethazine is demonstrably stereoselective, with the S-enantiomer showing significantly higher plasma concentrations and overall exposure (AUC) compared to the R-enantiomer in rats.[1][2] This difference underscores the importance of evaluating individual enantiomers during the drug development process. The validated HPLC-MS/MS method provides a reliable tool for these investigations. Further research is warranted to elucidate the underlying mechanisms of this stereoselectivity, such as differential metabolism by cytochrome P450 enzymes, and to determine the clinical implications of these pharmacokinetic differences.

References

- 1. Enantiomeric Separation of Dioxopromethazine and its Stereoselective Pharmacokinetics in Rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]

Dioxopromethazine Hydrochloride: A Technical Overview of its Role as a Promethazine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine, a first-generation antihistamine with sedative and antiemetic properties, undergoes extensive metabolism in the body, leading to the formation of several derivatives. Among these is dioxopromethazine hydrochloride, also known as promethazine sulfone. This technical guide provides an in-depth analysis of this compound as a metabolite of promethazine, focusing on its quantitative analysis, the experimental protocols for its detection, and its known biological activities. While comprehensive human pharmacokinetic data for this compound remains limited, this document consolidates the available information to support further research and drug development efforts.

Metabolic Pathway of Promethazine

Promethazine is primarily metabolized in the liver, with the main routes of biotransformation being S-oxidation and N-demethylation. The sulfoxides of promethazine and N-desmethylpromethazine are the predominant metabolites found in urine[1]. Dioxopromethazine is a further oxidation product of promethazine sulfoxide.

Caption: Metabolic pathway of Promethazine to its major metabolites.

Quantitative Data

Quantitative data on the metabolism of promethazine in humans primarily focuses on its major metabolite, promethazine sulfoxide. Following an intravenous dose of promethazine, approximately 10% is eliminated in the urine as promethazine sulfoxide, while unchanged promethazine and desmethylpromethazine account for 0.64% and 0.02-2.02%, respectively[2].

Table 1: Pharmacokinetic Parameters of Promethazine and its Metabolites in Humans (Intravenous and Oral Administration)

| Parameter | Promethazine (Intravenous) | Promethazine (Oral) | Promethazine Sulfoxide (from IV Promethazine) | Promethazine Sulfoxide (from Oral Promethazine) |

| Cmax | 10.0 ng/mL[2] | 2.4-18.0 ng/mL[2] | - | - |

| Tmax | 4-10 h[2] | 1.5-3 h[2] | - | - |

| AUC | 14,466 ngh/mL[2] | 11,511 ngh/mL[2] | Route dependent shape[3] | Route dependent shape[3] |

| Elimination Half-life | 12-15 h[2] | 12-15 h[2] | - | - |

| Oral Bioavailability | - | 25%[3] | - | - |

| Renal Clearance | 5.9 mL/min[2] | - | 90.4 mL/min[2] | - |

Table 2: Stereoselective Pharmacokinetic Parameters of Dioxopromethazine (DPZ) Enantiomers in Rat Plasma [4]

| Parameter | R-DPZ | S-DPZ |

| Tmax (h) | 1.83 ± 1.17 | 1.17 ± 0.41 |

| Cmax (ng/mL) | 31.06 ± 8.13 | 46.13 ± 10.25 |

| AUC (0-t) (ng/mLh) | 144.11 ± 31.12 | 196.34 ± 45.21 |

| AUC (0-∞) (ng/mLh) | 151.23 ± 33.15 | 205.17 ± 47.33 |

| t1/2 (h) | 3.87 ± 1.21 | 3.54 ± 0.98 |

| CLz/F (L/h/kg) | 2.23 ± 0.48 | 1.65 ± 0.38 |

Experimental Protocols

The quantification of this compound and other promethazine metabolites typically involves chromatographic methods coupled with mass spectrometry.

Methodology: Enantioselective HPLC-MS/MS for Dioxopromethazine in Rat Plasma[4]

This method allows for the separation and quantification of the R- and S-enantiomers of dioxopromethazine.

-

Sample Preparation:

-

Alkalinize rat plasma with 1 M Na2CO3.

-

Perform liquid-liquid extraction of dioxopromethazine enantiomers and an internal standard (e.g., diphenhydramine) using ethyl acetate.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm).

-

Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v).

-

Flow Rate: Not specified.

-

Column Temperature: Not specified.

-

Injection Volume: Not specified.

-

-

Mass Spectrometry Detection:

-

Mode: Multiple Reaction Monitoring (MRM).

-

Transitions:

-

Dioxopromethazine enantiomers: m/z 317.2 → 86.1

-

Internal Standard (Diphenhydramine): m/z 256.2 → 167.1

-

-

-

Validation:

-

Linearity: 1.00 - 80.00 ng/mL (r² > 0.995).

-

Lower Limit of Quantitation (LLOQ): 1.00 ng/mL.

-

Precision (RSD%): < 12.3%.

-

Accuracy (RE%): -10.5% to 6.6%.

-

References

- 1. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dioxopromethazine HCl Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride (HCl) is a phenothiazine derivative recognized for its antihistaminic, sedative, antiemetic, and anticholinergic properties.[1][2] This technical guide provides a comprehensive overview of the essential physical and chemical properties of Dioxopromethazine HCl powder. It is intended to serve as a crucial resource for researchers, scientists, and professionals engaged in drug development and formulation. This document details experimental protocols for the characterization of this active pharmaceutical ingredient (API), presents its known properties in structured tables, and visualizes key concepts through diagrams to facilitate a deeper understanding of its behavior.

Chemical Identity

Dioxopromethazine HCl is chemically known as 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride.[1] It is a metabolite of promethazine.[1][3]

| Identifier | Value |

| Chemical Name | 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride |

| Synonyms | Dioxoprome, Promethazine sulfone hydrochloride, Prothanon[1][4] |

| CAS Number | 13754-56-8[1] |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S[5] |

| Molecular Weight | 352.88 g/mol [4] |

| Chemical Structure |

Physical Properties

The physical characteristics of Dioxopromethazine HCl powder are critical for its handling, formulation, and bioavailability.

| Property | Value |

| Appearance | White to off-white or light beige crystalline powder.[1][4][6] |

| Melting Point | 127-129 °C[1][4] |

| Boiling Point | 478.451 °C at 760 mmHg (Predicted)[1] |

| Density | 1.224 g/cm³[1][4] |

| Solubility | Slightly soluble in chloroform and methanol (with heating).[1] Further details on solubility in various solvents are available.[7] |

| Storage | Refrigerator.[1] |

Chemical Properties

The chemical properties of Dioxopromethazine HCl dictate its reactivity, stability, and mechanism of action.

| Property | Value |

| pKa | 8.88 ± 0.50 (Predicted)[1] |

| Flash Point | 243.159 °C[1] |

| Vapor Pressure | 2.57E-09 mmHg at 25°C[1] |

| Refractive Index | 1.605[1] |

Mechanism of Action and Signaling Pathway

Dioxopromethazine is a phenothiazine derivative that exerts its therapeutic effects through the antagonism of multiple receptors.[2] Its primary mechanisms of action include blocking dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors.[2] This multi-receptor antagonism is responsible for its antipsychotic, antihistaminic, sedative, and antiemetic properties.[2][8]

Caption: Signaling pathway of Dioxopromethazine HCl.

Experimental Protocols

Detailed methodologies for the characterization of Dioxopromethazine HCl powder are provided below.

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the WHO guidelines for equilibrium solubility determination.

-

Preparation of Media: Prepare buffers at various pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of Dioxopromethazine HCl powder to a stoppered flask containing a known volume of the respective buffer.

-

Equilibration: Place the flasks in a shaking water bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Preparation: Withdraw a sample from each flask and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Analysis: Analyze the concentration of Dioxopromethazine HCl in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is determined from the concentration of the saturated solution.

Melting Point Determination (USP <741> Method)

This protocol follows the guidelines of the United States Pharmacopeia (USP).[3][9]

-

Sample Preparation: Finely powder the Dioxopromethazine HCl sample.

-

Capillary Tube Filling: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[10]

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[11]

-

Observation: The melting range is recorded from the temperature at which the substance first begins to melt to the temperature at which it is completely molten.[9]

pKa Determination (Potentiometric Titration)

This is a standard method for determining the acid dissociation constant.[1][12][13]

-

Solution Preparation: Dissolve a precisely weighed amount of Dioxopromethazine HCl in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis

-

Solution Preparation: Prepare a dilute solution of Dioxopromethazine HCl in a suitable UV-transparent solvent (e.g., methanol or water).

-

Measurement: Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm) using a double-beam UV-Vis spectrophotometer.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

-

Sample Preparation (KBr Pellet Method): Mix a small amount of Dioxopromethazine HCl powder with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[6][14]

-

Measurement: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Sample Preparation: Dissolve a small amount of Dioxopromethazine HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Measurement: Record the ¹H-NMR spectrum using a high-resolution NMR spectrometer.

-

Analysis: Analyze the chemical shifts, integration, and splitting patterns of the proton signals to confirm the molecular structure.

X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: Gently pack the Dioxopromethazine HCl powder into a sample holder.

-

Measurement: Mount the sample holder in an X-ray diffractometer and expose it to a monochromatic X-ray beam.

-

Data Collection: Record the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffraction pattern provides information about the crystalline structure of the powder.

Thermal Analysis (TGA/DSC)

-

Sample Preparation: Place a small, accurately weighed amount of Dioxopromethazine HCl powder into an appropriate sample pan (e.g., aluminum).

-

Measurement: Place the sample pan in the furnace of a simultaneous TGA/DSC instrument.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Collection: Continuously record the sample weight (TGA) and the heat flow into or out of the sample (DSC) as a function of temperature.

-

Analysis: The TGA thermogram indicates thermal stability and decomposition temperatures, while the DSC thermogram reveals thermal events such as melting, crystallization, and solid-state transitions.[2][5]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive characterization of a pharmaceutical powder like Dioxopromethazine HCl.

Caption: Workflow for Dioxopromethazine HCl characterization.

Conclusion

This technical guide has synthesized the available data on the physical and chemical properties of Dioxopromethazine HCl powder and provided detailed experimental protocols for its characterization. The presented information is vital for the consistent and effective use of this compound in research and pharmaceutical development. The structured tables and diagrams are designed to offer a clear and accessible resource for scientists, facilitating informed decision-making in formulation, quality control, and further investigation of this pharmacologically active molecule.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 3. scribd.com [scribd.com]

- 4. jascoinc.com [jascoinc.com]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. azom.com [azom.com]

- 9. uspbpep.com [uspbpep.com]

- 10. thinksrs.com [thinksrs.com]

- 11. youtube.com [youtube.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. drawellanalytical.com [drawellanalytical.com]

Early-Stage Research on Dioxopromethazine Hydrochloride for Neuropsychiatric Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract